(R)-tert-Butyl 2-amino-4-phenylbutanoate
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Overview
Description
D-Homophenylalanine tert-Butyl Ester: is a synthetic amino acid derivative that has garnered significant interest in the scientific community due to its potential therapeutic and industrial applications. This compound is a chiral molecule, meaning it has two mirror-image forms, D and L.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of D-Homophenylalanine tert-Butyl Ester typically involves the esterification of D-Homophenylalanine with tert-butyl alcohol. This process can be catalyzed by various reagents, including bis(trifluoromethanesulfonyl)imide in tert-butyl acetate, which affords tert-butyl esters with free amino groups quickly and in good yields . Another method involves the use of peptide coupling reagents such as TBTU, TATU, or COMU in the presence of organic bases .
Industrial Production Methods: Industrial production of D-Homophenylalanine tert-Butyl Ester often employs large-scale esterification processes using similar reagents and conditions as in laboratory synthesis. The use of molecular sieves and controlled temperature conditions ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: D-Homophenylalanine tert-Butyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as KMnO4 or OsO4.
Reduction: Reduction can be achieved using H2/Ni or LiAlH4.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like RLi or RMgX.
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3/Py
Reduction: H2/Ni, LiAlH4, NaBH4
Substitution: RLi, RMgX, RCuLi
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
D-Homophenylalanine tert-Butyl Ester has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Studied for its potential role in protein engineering and enzyme catalysis.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of D-Homophenylalanine tert-Butyl Ester involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes. Its chiral nature allows it to interact stereoselectively with biological molecules, potentially leading to unique therapeutic effects .
Comparison with Similar Compounds
- D-Phenylalanine tert-Butyl Ester
- L-Homophenylalanine tert-Butyl Ester
- D-Phenylalanine tert-Butyl Ester Hydrochloride
Comparison: D-Homophenylalanine tert-Butyl Ester is unique due to its specific chiral form (D-form) and the presence of a tert-butyl ester group. This combination imparts distinct chemical and biological properties compared to its analogs. For instance, the D-form may exhibit different enzyme interactions and metabolic pathways compared to the L-form .
Properties
IUPAC Name |
tert-butyl 2-amino-4-phenylbutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-14(2,3)17-13(16)12(15)10-9-11-7-5-4-6-8-11/h4-8,12H,9-10,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CANQRTXTMVVNCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCC1=CC=CC=C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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